
Lovaza
Descripción general
Descripción
Lovaza is a pharmaceutical compound primarily composed of omega-3-acid ethyl esters, which include eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet to reduce triglyceride levels in adult patients with severe hypertriglyceridemia (triglyceride levels ≥500 mg/dL) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Lovaza involves the extraction and purification of omega-3 fatty acids from fish oilThis involves reacting the fatty acids with ethanol in the presence of a catalyst, typically an acid or base, to form omega-3-acid ethyl esters .
Industrial Production Methods: On an industrial scale, the production of this compound involves several steps:
Extraction: Fish oil is extracted from fish tissues.
Purification: The extracted oil undergoes purification to remove impurities and concentrate the omega-3 fatty acids.
Transesterification: The purified omega-3 fatty acids are reacted with ethanol to form ethyl esters.
Encapsulation: The ethyl esters are encapsulated in gelatin capsules for oral administration .
Types of Reactions:
Oxidation: Omega-3 fatty acids can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common for omega-3 fatty acids but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides in the presence of light or heat.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acid derivatives .
Aplicaciones Científicas De Investigación
Hyperlipidemia Management
Lovaza is primarily indicated for the treatment of very high triglyceride levels (≥500 mg/dL). Clinical trials have demonstrated its effectiveness in reducing triglyceride levels and improving lipid profiles.
Clinical Efficacy
- Triglyceride Reduction : In a study involving patients with very high triglyceride levels, this compound at a dosage of 4 grams per day resulted in a median reduction of triglycerides by 44.9% compared to placebo, which showed an increase of 6.7% .
- Lipid Profile Improvement : this compound also significantly reduced non-HDL cholesterol and VLDL cholesterol levels while increasing HDL cholesterol levels .
Parameter | This compound (N=42) | Placebo (N=42) | Difference (%) |
---|---|---|---|
Triglycerides | -44.9 | +6.7 | -51.6 |
Non-HDL-C | -13.8 | -3.6 | -10.2 |
VLDL-C | -41.7 | -0.9 | -40.8 |
HDL-C | +9.1 | 0.0 | +9.1 |
Cardiovascular Health
This compound has been studied for its cardiovascular benefits, particularly in patients with coronary artery disease.
Clinical Findings
- Reduction in Cardiac Events : In patients who had experienced acute myocardial infarction, this compound showed a significant benefit in lipid management but did not reduce the rate of cardiac events compared to placebo .
- Vein Graft Occlusion : Research indicated that this compound reduced the incidence of vein graft occlusion in patients undergoing coronary artery bypass grafting .
Anti-inflammatory Effects
The anti-inflammatory properties of omega-3 fatty acids have been explored in various conditions, including systemic lupus erythematosus and other inflammatory diseases.
Research Insights
- Systemic Lupus Erythematosus : A study on lupus-prone mice demonstrated that this compound significantly extended lifespan and reduced inflammatory markers such as anti-dsDNA antibodies and pro-inflammatory cytokines when administered at higher doses (4%) .
- Cytokine Modulation : this compound treatment was associated with decreased levels of inflammatory cytokines (IL-1β, IL-6, TNF-α), suggesting its potential role in modulating inflammation .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, some studies have reported adverse effects, particularly concerning bleeding tendencies.
Adverse Reactions
- Hemorrhagic Diathesis : Increased incidences of peritoneal hemorrhagic diathesis were observed in animal studies, raising concerns about bleeding risks associated with high doses of omega-3 fatty acids .
- Monitoring Requirements : Patients on this compound should be monitored for potential increases in LDL cholesterol levels and bleeding risks, especially when combined with anticoagulants or antiplatelet therapies .
Mecanismo De Acción
The exact mechanism of action of Lovaza is not fully understood. it is believed to involve several pathways:
Inhibition of acyl CoA1,2-diacylglycerol acyltransferase: Reduces the synthesis of triglycerides in the liver.
Increased mitochondrial and peroxisomal β-oxidation: Enhances the breakdown of fatty acids.
Decreased lipogenesis: Reduces the formation of new fatty acids in the liver.
Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream
Comparación Con Compuestos Similares
Vascepa (icosapent ethyl): Contains only eicosapentaenoic acid and is used to lower triglyceride levels.
Fenofibrate: A fibric acid derivative used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.
Comparison:
Lovaza vs. Vascepa: this compound contains both eicosapentaenoic acid and docosahexaenoic acid, while Vascepa contains only eicosapentaenoic acid.
This compound vs. Fenofibrate: Fenofibrate is effective at reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels but is less effective than statins at reducing low-density lipoprotein cholesterol levels.
Propiedades
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGIJFHGGCSLO-FIAQIACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H70O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861006-80-6 | |
Record name | Lovaza | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.